3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione
Description
3-tert-Butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione is a bicyclic heterocyclic compound featuring a fused pyrrolo-oxazole core substituted with a tert-butyl group at position 3 and an ethenyl group at position 7a.
Properties
IUPAC Name |
3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-5-12-7-6-8(14)13(12)9(11(2,3)4)16-10(12)15/h5,9H,1,6-7H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUAJNQTKSSATQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1N2C(=O)CCC2(C(=O)O1)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a tert-butyl-substituted amine with an ethenyl-substituted oxazole precursor. The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrrolo-Oxazole Derivatives
Compound FT-0770968 [(3R,7aR)-3-tert-butyl-1,5-dioxo-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde] (CAS: 1214741-19-1) shares the pyrrolo-oxazole-dione backbone with the target compound but differs in substituents. The carbaldehyde group at position 7a (vs. ethenyl in the target) introduces electrophilic reactivity, enabling nucleophilic additions or further functionalization.
Pyrrolo-Pyrrole Derivatives
Compounds such as (3aS,6aS)-tert-butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl) hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (Compound 24, ) feature a related bicyclic pyrrolo-pyrrole system. Key differences include:
- Bioactivity : Compound 24 was evaluated for autotaxin (ATX) enzyme inhibition, a target in fibrosis and cancer. The dione group in the target compound could similarly interact with enzymatic active sites, though specific data are lacking .
Pyrano-Pyrone Derivatives
4-Hydroxy-7-phenyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione (6b) () shares a dione motif but has a pyrano-pyran core. Structural differences lead to distinct properties:
- Melting Point : Compound 6b decomposes at 241–244°C, suggesting thermal instability compared to the fused oxazole-pyrrolo system, which may exhibit higher stability due to aromaticity .
- Solubility : The phenyl group in 6b reduces solubility (hexane-CHCl3 required for crystallization), while the tert-butyl and ethenyl groups in the target compound may balance lipophilicity and polarity .
Cyclocondensation Reactions
highlights cyclocondensation of N-(2,2-dichloro-1-cyanoethenyl)carboxamides with N-nucleophiles to form heterocycles like imidazo-oxazoles. This method could theoretically adapt to synthesize the target compound by selecting appropriate starting materials and optimizing reaction conditions .
Table 1: Comparative Data for Structurally Related Compounds
Biological Activity
3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's synthesis, biological mechanisms, and potential therapeutic applications based on existing literature.
Synthesis
The synthesis of 3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione typically involves multi-step chemical reactions. The initial phase focuses on constructing the pyrrolo[1,2-c]oxazole core followed by the introduction of tert-butyl and ethenyl substituents. Reaction conditions such as temperature and solvent choice are critical for achieving the desired stereochemistry and yield .
Anticancer Properties
Research indicates that compounds similar to 3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione exhibit promising anticancer activities. For instance, studies on structurally related oxazole derivatives have shown significant growth inhibition across various cancer cell lines. The National Cancer Institute's NCI-60 panel has been utilized to assess the cytotoxic effects of these compounds. Notably, some derivatives demonstrated GI50 values in the low micromolar range, indicating effective inhibition of cell proliferation .
Table 1: Summary of Anticancer Activity
| Compound | Mean GI50 (µM) | Mechanism of Action |
|---|---|---|
| 3-tert-butyl derivative | TBD | Tubulin polymerization inhibition |
| Other oxazole derivatives | 48.8 - 94.1 | Microtubule destabilization |
The biological activity of 3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione is primarily attributed to its interaction with cellular targets such as tubulin. Compounds within this class have been shown to bind at colchicine sites on tubulin, leading to microtubule depolymerization and subsequent cell cycle arrest . This mechanism is particularly relevant in cancer therapy as it disrupts mitotic processes in rapidly dividing cells.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that 3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione may possess antimicrobial activity. The compound has been evaluated for its efficacy against various bacterial strains with promising results indicating potential use as an antimicrobial agent .
Case Studies
Several studies have explored the biological effects of pyrrolo[1,2-c]oxazole derivatives:
- Study on Anticancer Efficacy : A series of novel 1,3-oxazole sulfonamides were synthesized and screened for their ability to inhibit cancer cell growth. These compounds exhibited high specificity against leukemia cell lines and demonstrated significant growth inhibitory properties .
- Microtubule Interaction : Research highlighted that certain derivatives effectively bind to tubulin and induce microtubule depolymerization. The findings suggest that modifications in the structure can enhance cytotoxicity against specific cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
